molecular formula C21H31N3O3 B4103711 3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one

3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B4103711
M. Wt: 373.5 g/mol
InChI Key: RHENOUSOALTOQM-UHFFFAOYSA-N
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Description

3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Piperazine Ring Formation: The piperazine ring is often formed by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole moiety with the piperidine and piperazine rings through appropriate linkers and under suitable reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective raw materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with neurotransmitter receptors, while the piperidine and piperazine rings may modulate the activity of enzymes or ion channels. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-22-10-12-24(13-11-22)20(25)8-7-17-4-3-9-23(14-17)15-18-5-2-6-19-21(18)27-16-26-19/h2,5-6,17H,3-4,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHENOUSOALTOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one

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